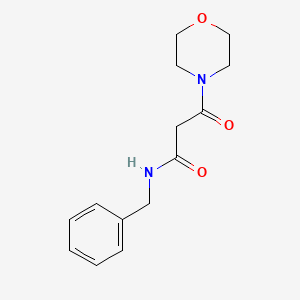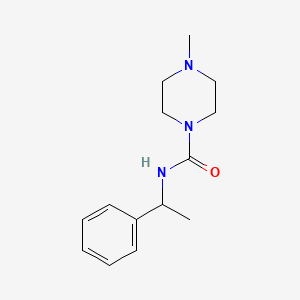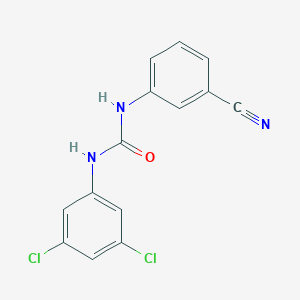![molecular formula C19H30N4O B6636475 2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B6636475.png)
2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic science.
作用機序
2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone acts as a partial agonist of the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of various physiological processes such as mood, appetite, and sleep. 2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone binds to these receptors and activates them, leading to the release of neurotransmitters such as serotonin and dopamine. This mechanism of action is similar to that of other psychoactive drugs such as LSD and psilocybin.
Biochemical and Physiological Effects:
2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects in animal studies. These effects include increased locomotor activity, altered sleep patterns, and changes in body temperature and heart rate. 2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone has also been shown to induce hallucinations and altered states of consciousness in humans.
実験室実験の利点と制限
2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone has several advantages for lab experiments, including its high purity, stability, and low cost. However, 2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone also has several limitations, including its potential for toxicity and its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone. One direction is to investigate its potential as a therapeutic agent for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Another direction is to study its mechanism of action in more detail, particularly its interactions with other neurotransmitters and receptors in the brain. Additionally, further research is needed to evaluate the potential toxicity and safety of 2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone in humans.
合成法
2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone can be synthesized by the reaction of 1-benzyl-4-piperidone with 4-ethylpiperazine and 3-methylphenylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction yields 2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone as a white crystalline powder with a melting point of 217-220°C.
科学的研究の応用
2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone has been used in various scientific studies due to its potential applications in medicinal chemistry, neuroscience, and forensic science. In medicinal chemistry, 2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone has been investigated for its potential as a serotonin receptor agonist, which could be useful in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. In neuroscience, 2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone has been used as a tool to study the role of serotonin receptors in the brain and their involvement in various physiological processes such as mood regulation, appetite, and sleep. In forensic science, 2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone has been used as a marker for the detection of synthetic drugs in biological samples.
特性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O/c1-3-20-7-9-21(10-8-20)16-19(24)23-13-11-22(12-14-23)18-6-4-5-17(2)15-18/h4-6,15H,3,7-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNVGGAWNXQTMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)N2CCN(CC2)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylpiperazin-1-yl)-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-methoxyethyl)urea](/img/structure/B6636394.png)

![3-[(2-Fluorophenyl)methyl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B6636397.png)
![4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide](/img/structure/B6636408.png)
![N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B6636419.png)
![N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B6636423.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6636435.png)


![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636464.png)
![2-[4-(3-methylphenyl)piperazin-1-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B6636479.png)

